molecular formula C16H17BrN2O3 B1226327 4-(4-Bromophenyl)-2-(3,5-dimethyl-1-pyrazolyl)-4-oxobutanoic acid methyl ester

4-(4-Bromophenyl)-2-(3,5-dimethyl-1-pyrazolyl)-4-oxobutanoic acid methyl ester

Cat. No.: B1226327
M. Wt: 365.22 g/mol
InChI Key: YKYDBGXSDLKLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-2-(3,5-dimethyl-1-pyrazolyl)-4-oxobutanoic acid methyl ester is an alpha-amino acid ester.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Menozzi et al. (1994) describes the synthesis of compounds similar to 4-(4-Bromophenyl)-2-(3,5-dimethyl-1-pyrazolyl)-4-oxobutanoic acid methyl ester. These compounds showed strong anti-inflammatory and analgesic activities in rats and mice, as well as moderate antipyretic and in vitro platelet antiaggregating effects (Menozzi et al., 1994).

Chemical Transformations and Structural Studies

  • Ryzhkova et al. (2020) conducted electrochemically induced multicomponent transformation studies involving compounds structurally related to the subject compound, highlighting its potential for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
  • Meskini et al. (2010) investigated the crystal structure of a similar compound, which showed potential for coordinating metal atoms, indicating its relevance in materials science and coordination chemistry (Meskini et al., 2010).

Medicinal Chemistry and Pharmacology

  • The compound is a representative member of a new class of N-methyl-D-aspartate (NMDA) receptor antagonists, as shown in a study by Acker et al. (2011). This study provides insights into the noncompetitive inhibition mechanism of these modulators, which is significant in the context of neurological research and drug development (Acker et al., 2011).

Properties

Molecular Formula

C16H17BrN2O3

Molecular Weight

365.22 g/mol

IUPAC Name

methyl 4-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-4-oxobutanoate

InChI

InChI=1S/C16H17BrN2O3/c1-10-8-11(2)19(18-10)14(16(21)22-3)9-15(20)12-4-6-13(17)7-5-12/h4-8,14H,9H2,1-3H3

InChI Key

YKYDBGXSDLKLOK-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)OC)C

Canonical SMILES

CC1=CC(=NN1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)OC)C

solubility

21.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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